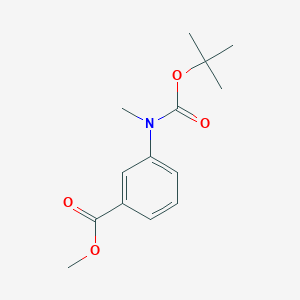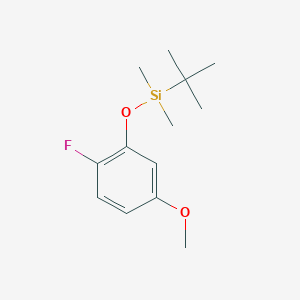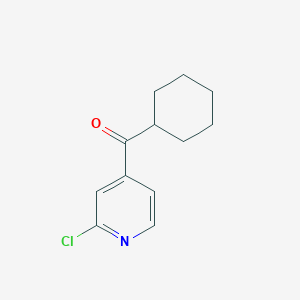
5-Chloro-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide, 95%
描述
5-Chloro-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide, 95% (5-Cl-DM-TFP-S), is a widely used chemical compound in scientific research. It is a trifluoromethylated pyrazole sulfonamide that is used in various experiments and applications, due to its unique properties.
科学研究应用
5-Cl-DM-TFP-S is widely used in various scientific research applications. It has been used as a ligand for palladium-catalyzed cross-coupling reactions, as a catalyst for the synthesis of polymers, and as a reagent for the synthesis of various compounds. It has also been used as a reagent in the synthesis of arylboronic acids, as a ligand in the synthesis of organometallic compounds, and as a catalyst for the synthesis of polymers. In addition, it has been used as a reagent in the synthesis of various pharmaceuticals, such as antifungals, antivirals, and antibiotics.
作用机制
5-Cl-DM-TFP-S acts as a ligand or catalyst in many scientific research applications. As a ligand, it binds to a metal center, such as palladium, and facilitates the formation of a covalent bond between two molecules. As a catalyst, it accelerates the reaction of two molecules, allowing them to react more rapidly and efficiently.
Biochemical and Physiological Effects
5-Cl-DM-TFP-S is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of various pharmaceuticals, and these pharmaceuticals may have biochemical and physiological effects.
实验室实验的优点和局限性
5-Cl-DM-TFP-S has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is easy to handle and store. It is also a highly reactive reagent, which makes it a useful catalyst for the synthesis of various compounds. However, it is important to note that 5-Cl-DM-TFP-S is a highly toxic compound, and proper safety precautions should be taken when working with it.
未来方向
The potential future directions of 5-Cl-DM-TFP-S are numerous. It could be used in the synthesis of more complex compounds, such as peptides and proteins. It could also be used as a catalyst for the synthesis of polymers or other materials. In addition, it could be used as a reagent in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and antivirals. Finally, it could be used in the synthesis of organometallic compounds, such as transition metal complexes.
属性
IUPAC Name |
5-chloro-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF3N3O2S/c1-12(2)16(14,15)13-5(7)3-4(11-13)6(8,9)10/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMSSAKEXMQGNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C(=CC(=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


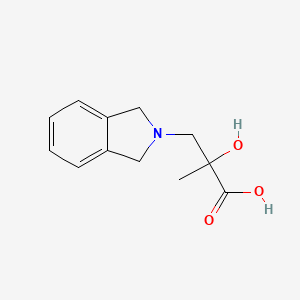
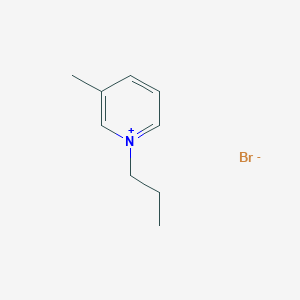
![[3-Fluoro-4-[[(tert-butoxycarbonyl)amino]methyl]phenyl]boronic acid](/img/structure/B6334183.png)
![4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6334206.png)
